molecular formula C14H29BO2 B3178595 4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane CAS No. 66217-56-9

4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane

Cat. No.: B3178595
CAS No.: 66217-56-9
M. Wt: 240.19 g/mol
InChI Key: JYYHTFAJEPMWME-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane is a boron-containing organic compound with the molecular formula C14H29BO2. It is characterized by a dioxaborolane ring structure, which includes a boron atom bonded to two oxygen atoms and a carbon chain. This compound is often used in organic synthesis, particularly in the formation of boronates and other boron-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane can be synthesized through the reaction of pinacol with boronic acids or boron halides. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the dioxaborolane ring. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The compound is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with oxygen and nitrogen-containing compounds, facilitating the formation of boronates and other derivatives. These interactions are crucial in catalysis and the formation of carbon-boron bonds .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A similar compound with a shorter carbon chain.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used as a reagent for borylation and the preparation of fluorenylborolane.

    4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane: Utilized in the synthesis of vinylboronic acid pinacol ester.

Uniqueness

4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in specific synthetic applications where longer carbon chains are required .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-octyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h6-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYHTFAJEPMWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460213
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66217-56-9
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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